molecular formula C11H24N2 B12075467 Ethyl[(piperidin-4-yl)methyl]propylamine

Ethyl[(piperidin-4-yl)methyl]propylamine

Cat. No.: B12075467
M. Wt: 184.32 g/mol
InChI Key: DYXGROQACIZECU-UHFFFAOYSA-N
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Description

Ethyl[(piperidin-4-yl)methyl]propylamine is a chemical compound with the molecular formula C11H24N2. It is a derivative of piperidine, a six-membered heterocyclic amine that is widely used as a building block in organic synthesis. Piperidine derivatives are known for their diverse pharmacological activities and are commonly used in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl[(piperidin-4-yl)methyl]propylamine typically involves the reaction of piperidine with ethyl bromide and propylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated through distillation and purification techniques .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods, such as chromatography, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl[(piperidin-4-yl)methyl]propylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl[(piperidin-4-yl)methyl]propylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl[(piperidin-4-yl)methyl]propylamine involves its interaction with specific molecular targets in the body. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various physiological processes. The exact molecular pathways and targets involved in its action are still under investigation .

Comparison with Similar Compounds

Ethyl[(piperidin-4-yl)methyl]propylamine can be compared with other piperidine derivatives, such as:

    Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.

    Evodiamine: Known for its antiproliferative effects on cancer cells.

    Matrine: Exhibits antiviral and anticancer activities.

    Berberine: Used for its antimicrobial and antidiabetic effects.

Properties

Molecular Formula

C11H24N2

Molecular Weight

184.32 g/mol

IUPAC Name

N-ethyl-N-(piperidin-4-ylmethyl)propan-1-amine

InChI

InChI=1S/C11H24N2/c1-3-9-13(4-2)10-11-5-7-12-8-6-11/h11-12H,3-10H2,1-2H3

InChI Key

DYXGROQACIZECU-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC)CC1CCNCC1

Origin of Product

United States

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